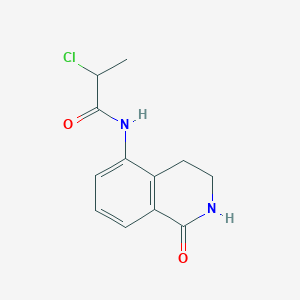
2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide, also known as CIQ, is a chemical compound that belongs to the family of isoquinoline derivatives. It was first synthesized in 2002 by a group of researchers led by Dr. K. Suresh Kumar at the Indian Institute of Technology, Madras. Since then, CIQ has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide involves its binding to the catalytic domain of PARP-1, thereby inhibiting its activity. This leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its role as a PARP-1 inhibitor, this compound has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide in lab experiments is its high selectivity for PARP-1. This allows researchers to study the specific role of PARP-1 in various biological processes without affecting other enzymes or pathways. However, one limitation of using this compound is its relatively low potency compared to other PARP-1 inhibitors such as olaparib and rucaparib.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide. One area of interest is the development of more potent and selective PARP-1 inhibitors based on the structure of this compound. Another area of research involves the study of the effects of this compound on other enzymes and pathways, which may lead to the identification of new therapeutic targets for a variety of diseases. Finally, the use of this compound in combination with other drugs or therapies may further enhance its efficacy in cancer treatment and other applications.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide involves a multistep process that starts with the reaction of 2-chloroacetyl chloride with 3,4-dihydroisoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is converted to the desired product by reacting it with acetic anhydride.
Aplicaciones Científicas De Investigación
2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an important enzyme that plays a critical role in DNA repair, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
2-chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7(13)11(16)15-10-4-2-3-9-8(10)5-6-14-12(9)17/h2-4,7H,5-6H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRALYCGONLYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CCNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)
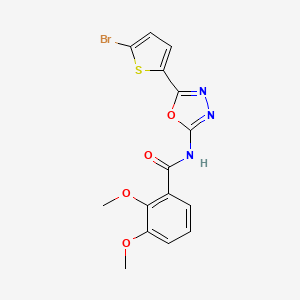
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)


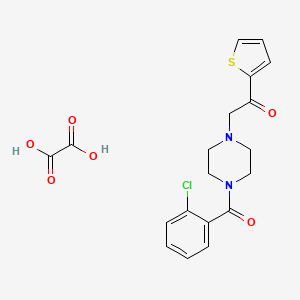
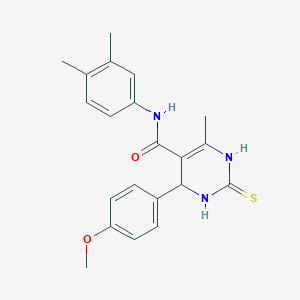
![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)
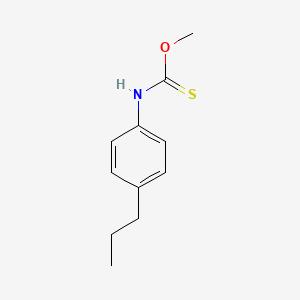

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
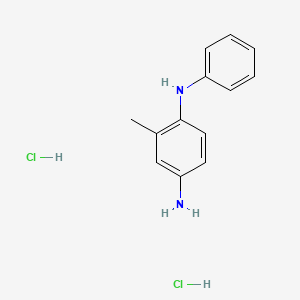
![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)

